3-Benzylphenyl isocyanate

説明

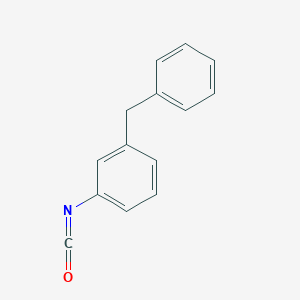

3-Benzylphenyl isocyanate is an organic compound with the chemical formula C14H11NO. It is a type of aromatic isocyanate, containing an isocyanate group (-NCO) bonded to a structure with two benzene rings connected by a methylene bridge (-CH2-). This compound is known for its reactivity and is used in various chemical synthesis applications .

準備方法

Synthetic Routes and Reaction Conditions: 3-Benzylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of an amine with phosgene (COCl2). The reaction proceeds as follows:

R-NH2 + COCl2 → HCl + R-NH-(C=O)Cl → HCl + R-N=C=O

In this reaction, the amine reacts with phosgene to form an intermediate carbamoyl chloride, which then loses a molecule of hydrogen chloride to form the isocyanate .

Industrial Production Methods: Industrial production of this compound typically involves the use of phosgene due to its efficiency in producing high yields of isocyanates. The reaction is carried out under controlled conditions to ensure safety and minimize the release of toxic by-products .

化学反応の分析

Types of Reactions: 3-Benzylphenyl isocyanate undergoes various types of reactions, including:

- Reacts with water to form amines and carbon dioxide.

Hydrolysis: C6H5CH2C6H4NCO + H2O → C6H5CH2C6H4NH2 + CO2

Forms urethanes (carbamates).Reaction with Alcohols: C6H5CH2C6H4NCO + ROH → C6H5CH2C6H4NHCOOR

Polymerization: Can undergo polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Alcohols: For forming urethanes.

Catalysts: Tertiary amines or metal salts (e.g., tin, iron, mercury) are often used to catalyze these reactions.

Major Products:

Amines: Formed from hydrolysis.

Urethanes: Formed from reactions with alcohols.

Polyurethanes: Formed from polymerization reactions.

科学的研究の応用

Synthesis of Ureas

One of the primary applications of 3-benzylphenyl isocyanate lies in the synthesis of benzylic ureas, which are important motifs in medicinal chemistry. Recent studies have developed protocols for C(sp^3)–H isocyanation that enable high-throughput synthesis of diverse benzylic ureas. This method shows good functional group tolerance and site selectivity, making it suitable for drug discovery .

Table 1: Key Findings from Urea Synthesis Studies

| Study Reference | Methodology | Yield | Remarks |

|---|---|---|---|

| C(sp^3)–H Isocyanation | Up to 60% | High throughput; applicable to complex molecules | |

| Coupling with amines | 55% over two steps | Efficient for pharmaceutical applications |

Thiol-Isocyanate Click Reactions

Thiol-isocyanate reactions have emerged as a modular approach for surface engineering. These reactions allow for the rapid generation of functionalized surfaces, which can be used in biosurfaces and other applications. The versatility of thiol-isocyanate chemistry enables the creation of patterned surfaces with diverse functionalities .

Table 2: Applications of Thiol-Isocyanate Chemistry

| Application Area | Description |

|---|---|

| Surface Engineering | Functionalization of self-assembled monolayers |

| Biosurfaces | Immobilization of biomolecules for enhanced interaction |

| Anti-fog Surfaces | Development of surfaces with unique wettability properties |

Polyurethane Production

Isocyanates, including this compound, are crucial in the production of polyurethanes. They serve as building blocks for flexible and rigid foams used widely in construction, automotive, and furniture industries. The increasing demand for environmentally friendly materials has led to research into bio-based polyurethanes using isocyanates derived from renewable resources .

Case Study 1: Pharmaceutical Applications

In a study focused on drug discovery, researchers utilized C(sp^3)–H isocyanation to synthesize a library of benzylic ureas that are structurally similar to FDA-approved drugs. This method demonstrated the ability to produce compounds efficiently without the need for extensive purification processes, thus streamlining the drug development pipeline .

Case Study 2: Surface Functionalization

A recent investigation into thiol-isocyanate click reactions showcased their potential in creating multifunctional polymeric brushes. The study reported quantitative conversions within minutes under mild conditions, highlighting their applicability in creating smart surfaces that respond to environmental stimuli .

作用機序

The mechanism of action of 3-Benzylphenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-NCO) is highly electrophilic, allowing it to react readily with nucleophiles such as water, alcohols, and amines. This reactivity is due to the presence of a carbon-nitrogen double bond and a lone pair on the nitrogen atom, which makes the carbon atom highly susceptible to nucleophilic attack .

類似化合物との比較

Phenyl isocyanate: Similar structure but lacks the benzyl group.

Benzyl isocyanate: Similar structure but lacks the second benzene ring.

Toluene diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.

Uniqueness: 3-Benzylphenyl isocyanate is unique due to the presence of both a benzyl group and a second benzene ring, which provides additional stability and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and specialty polymers .

生物活性

3-Benzylphenyl isocyanate (CAS Number: 480439-07-4) is a compound that belongs to the isocyanate family, which are known for their diverse biological activities and applications in chemical synthesis. This article delves into the biological activity of this compound, highlighting its potential effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₁NO

- Molecular Weight : 225.25 g/mol

- Structure : The compound features a phenyl ring substituted with a benzyl group and an isocyanate functional group, which is responsible for its reactivity and biological activity.

Biological Activity Overview

Isocyanates, including this compound, are known to exhibit various biological activities. These activities can be broadly categorized into:

- Toxicological Effects : Many isocyanates are associated with respiratory and skin sensitization, potentially leading to conditions such as occupational asthma and dermatitis .

- Antimicrobial Properties : Some derivatives of benzyl isocyanates have shown antibacterial and antifungal activities, suggesting potential applications in treating infections .

- Cytotoxicity : Research indicates that certain isocyanates can induce cytotoxic effects in various cell lines, which may have implications for cancer research .

Acute Effects

Exposure to this compound can result in acute irritative effects on the eyes, skin, and respiratory tract. Symptoms may include:

- Chemical conjunctivitis

- Coughing and shortness of breath

- Nausea and vomiting

Chronic Effects

Chronic exposure has been linked to:

- Development of asthma-like symptoms (Reactive Airways Dysfunction Syndrome)

- Skin sensitization leading to dermatitis

- Potential long-term pulmonary issues such as hypersensitivity pneumonitis .

Case Studies and Experimental Data

- Occupational Exposure Studies : A case-referent study examined the relationship between exposure to various isocyanates and the incidence of occupational asthma. Results indicated a significant correlation between high exposure levels and respiratory symptoms in workers .

- Antimicrobial Activity : A study assessed the antibacterial properties of benzyl derivatives against clinical strains of bacteria. Results showed that compounds similar to this compound exhibited strong activity against Gram-positive bacteria .

- Cytotoxicity Assessment : In vitro studies have demonstrated that certain isocyanates can induce cell death in cancer cell lines, suggesting a potential role in chemotherapeutic applications .

Table 1: Summary of Biological Activities

Table 2: Case Study Findings on Occupational Asthma

特性

IUPAC Name |

1-benzyl-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-11-15-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMFOCWUDYJGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399562 | |

| Record name | 3-Benzylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-07-4 | |

| Record name | 1-Isocyanato-3-(phenylmethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。